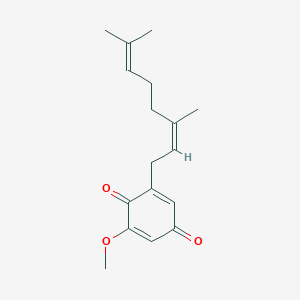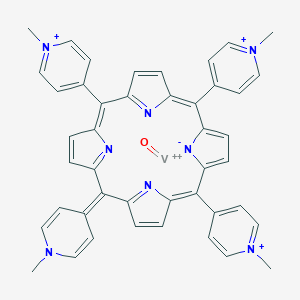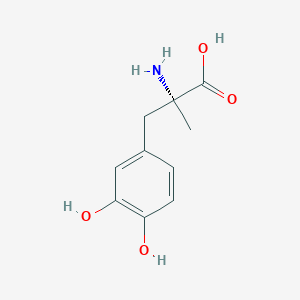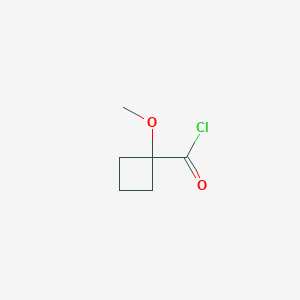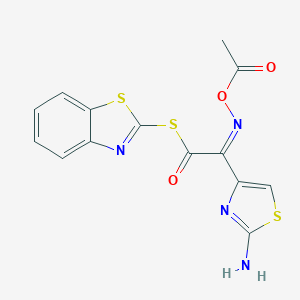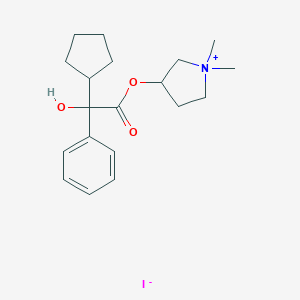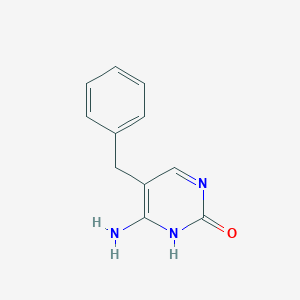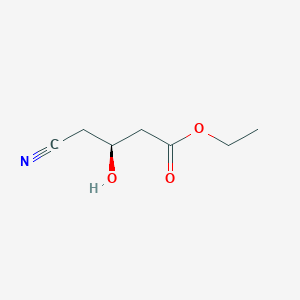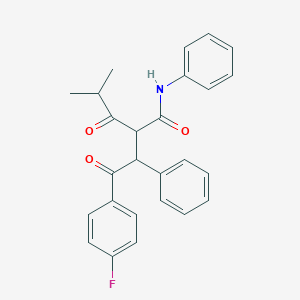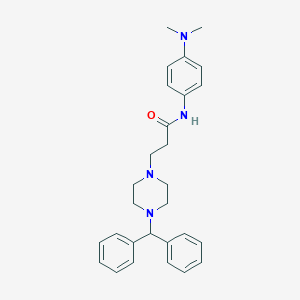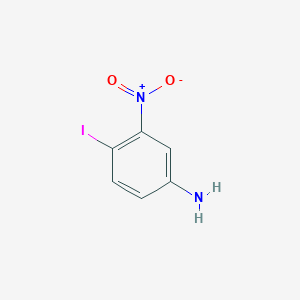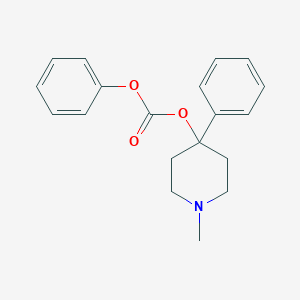![molecular formula C43H43N5O3 B023166 (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid CAS No. 783369-52-8](/img/structure/B23166.png)
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , due to its complex structure, is likely to be of significant interest in fields like medicinal chemistry or material science. Its detailed nomenclature suggests a multi-functional molecule, potentially useful for specific biochemical interactions or as a precursor in synthetic chemistry pathways.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. Techniques such as protection/deprotection of functional groups, and use of catalysts or specific reagents for bond formation, are common. For molecules with multiple stereocenters, like the one described, enantioselective synthesis or chiral resolution might be necessary to achieve the desired configuration (Levy et al., 2009).
Molecular Structure Analysis
The analysis of molecular structure typically involves techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods can provide insights into the arrangement of atoms within the molecule and the stereochemistry of its various centers. For instance, X-ray crystallography has been used to determine the structure of similar complex organic compounds in crystalline form (Egorov et al., 2010).
Wissenschaftliche Forschungsanwendungen
Flavour Compounds in Foods
Branched aldehydes, including compounds similar to (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, are significant in the flavor profile of various food products. The pathways of their production and degradation from amino acids, and their influence on food taste, especially in fermented and non-fermented products, are of considerable interest. Understanding these pathways is crucial for controlling the levels of these compounds to achieve desired flavor profiles in food products (Smit, Engels, & Smit, 2009).
Pharmacological Effects of Phenolic Acids
Compounds structurally related to (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, such as Chlorogenic Acid (CGA), are known for their vast array of pharmacological effects. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and their role as free radicals scavenger. Their impact on lipid and glucose metabolism suggests potential therapeutic applications in metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Building Block in Synthesis of Heterocycles
The reactivity of compounds such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, related to (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, makes them valuable building blocks in the synthesis of various heterocyclic compounds. These compounds are pivotal in the development of innovative transformations, providing mild reaction conditions and creating versatile molecules for further chemical synthesis (Gomaa & Ali, 2020).
Biomarkers in Diagnostic Approaches
Certain volatile organic compounds (VOCs) produced by pathogens, which are structurally related to (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, can serve as biological markers. These compounds can be utilized in noninvasive monitoring and diagnostic approaches for critically ill patients, particularly in identifying specific bacterial strains causing sepsis (Bos, Sterk, & Schultz, 2013).
Safety And Hazards
This compound is not intended for human or veterinary use1. For safety and hazards, it’s always important to refer to the material safety data sheet (MSDS) provided by the manufacturer.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of this compound.
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-45-46-48(41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDLQNPIWMFBR-FAIXQHPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

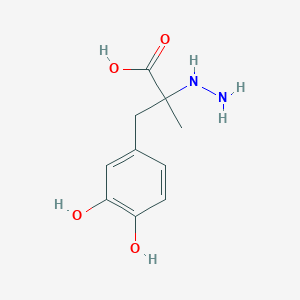
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
